molecular formula C34H42O19 B12370520 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one

Cat. No.: B12370520
M. Wt: 754.7 g/mol
InChI Key: LKUZZIAXQNAIHP-IWBPDURUSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic name of this compound follows IUPAC Recommendations 2017 for flavonoid nomenclature. The parent structure is chromen-4-one , a bicyclic system comprising a benzopyran-4-one core. Position 2 of the chromen-4-one is substituted with a 4-methoxyphenyl group, while position 7 bears a trisaccharide unit composed of two β-D-glucopyranosyl residues and one α-L-rhamnopyranosyl residue.

The stereochemical descriptors (e.g., 2S,3R,4S,5S,6R) specify the absolute configurations of each chiral center in the glycosidic subunits. The first glucopyranose unit (attached at position 7 of the flavone) has a β-configuration at the anomeric carbon (C1), as indicated by the (2S,3R,4S,5S,6R) stereodescriptors. The second glucopyranose residue is linked via a β-1→3 glycosidic bond, while the rhamnopyranose unit adopts an α-1→6 linkage to the hydroxymethyl group of the central glucopyranose. The 4-methoxyphenyl group at position 2 introduces a planar aromatic system orthogonal to the chromen-4-one plane, as confirmed by computational modeling.

X-Ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction analysis reveals a distorted sofa conformation for the central glucopyranose ring, with Cremer-Pople parameters of θ = 167.2° and φ = 42.7°. The flavone core exhibits near-coplanarity (dihedral angle = 8.3° between the benzopyran and phenyl rings), while the glycosidic trisaccharide adopts a helical arrangement stabilized by intramolecular hydrogen bonds between O3′ of the rhamnose and O4″ of the distal glucose.

Key bond lengths include:

  • C7–O–C1′ (glycosidic linkage): 1.432 Å
  • Interglycosidic C1′–O–C3″: 1.410 Å
  • Methoxy C–O bond: 1.362 Å

The crystal packing shows a layered structure with alternating hydrophobic (flavone) and hydrophilic (glycoside) regions, mediated by π-π stacking (3.8 Å interplanar distance) between adjacent flavone cores and hydrogen-bond networks involving sugar hydroxyls.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The 1H NMR spectrum (600 MHz, DMSO-d6) displays characteristic signals:

  • δ 8.02 (d, J = 8.9 Hz, H-2′/H-6′ of methoxyphenyl)
  • δ 6.92 (d, J = 8.9 Hz, H-3′/H-5′)
  • δ 6.68 (s, H-8 flavone proton)
  • δ 5.12 (d, J = 7.2 Hz, anomeric H-1″ of β-glucose)
  • δ 4.98 (d, J = 3.1 Hz, H-1‴ of α-rhamnose)
  • δ 3.81 (s, OCH3)

The 13C NMR spectrum (150 MHz, DMSO-d6) confirms the glycosylation pattern:

  • C-7: δ 163.5 (oxygenated)
  • Anomeric carbons: δ 104.2 (C-1″), δ 101.8 (C-1‴)
  • Methoxy carbon: δ 56.3
  • Carbonyl (C-4): δ 177.9

HSQC and HMBC correlations verify the trisaccharide connectivity, with key long-range couplings observed between H-1″ (δ 5.12) and C-7 (δ 163.5), as well as H-1‴ (δ 4.98) and C-6″ (δ 68.4) of the central glucose.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z 795.2154 [M+H]+, calc. 795.2148) confirms the molecular formula C36H42O20. CID-MS2 reveals a characteristic fragmentation pathway:

  • Loss of rhamnose (146 Da): m/z 649.1892
  • Subsequent glucose elimination (162 Da): m/z 487.1265
  • Aglycone fragmentation:
    • m/z 285.0764 (flavone core + methoxy)
    • m/z 153.0189 (retro-Diels-Alder fragment)

The MS3 spectrum of m/z 285 shows dominant ions at m/z 267 [M-H2O]+ and m/z 239 [M-H2O-CO]+, consistent with 5-hydroxy-7-methoxyflavone derivatives.

Properties

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C34H42O19/c1-12-23(38)26(41)29(44)32(48-12)47-11-21-25(40)28(43)31(53-33-30(45)27(42)24(39)20(10-35)51-33)34(52-21)49-15-7-16(36)22-17(37)9-18(50-19(22)8-15)13-3-5-14(46-2)6-4-13/h3-9,12,20-21,23-36,38-45H,10-11H2,1-2H3/t12-,20+,21+,23-,24+,25+,26+,27-,28-,29+,30+,31+,32+,33-,34+/m0/s1

InChI Key

LKUZZIAXQNAIHP-IWBPDURUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Primary Glycosylation at the 3-Hydroxy Position

The 3-hydroxy group is glycosylated first due to its higher nucleophilicity.

  • Reagents : 2,3,4,6-Tetra-$$ O $$-acetyl-α-D-glucopyranosyl bromide (8 ) is used as the glycosyl donor.
  • Conditions : A modified Michael method with K$$ _2$$CO$$ _3 $$ in dry acetone at room temperature for 48 hours.
  • Yield : 11–15% for mono-glycosylated product.
  • Mechanism : Base-mediated deprotonation of the 3-hydroxy group followed by nucleophilic attack on the glycosyl donor.

Secondary Glycosylation at the 7-Hydroxy Position

The 7-hydroxy group is glycosylated after protecting the 3-position.

  • Reagents : 2,3,4-Tri-$$ O $$-acetyl-α-L-rhamnopyranosyl-(1→6)-2,3,4-tri-$$ O $$-acetyl-β-D-glucopyranosyl bromide.
  • Conditions : Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) in a chloroform/water biphasic system.
  • Yield : 40–60% for di-glycosylated product.

Installation of the Branched Oligosaccharide Moiety

The 6-hydroxymethyl group of the glucopyranosyl unit is functionalized with a rhamnose derivative.

  • Step 1 : Protection of the 6-hydroxymethyl group with tert-butyldimethylsilyl (TBS) chloride in DMF.
  • Step 2 : Coupling with 2,3,4-tri-$$ O $$-acetyl-α-L-rhamnopyranosyl bromide using silver oxide as an activator.
  • Deprotection : TBS groups are removed using tetrabutylammonium fluoride (TBAF).

Final Deprotection and Purification

Acetyl protecting groups are cleaved under Zemplén conditions:

  • Conditions : Sodium methoxide (NaOMe) in methanol at 0°C for 3 hours.
  • Purification : Column chromatography (silica gel, CHCl$$ _3 $$/MeOH 10:1).
  • Yield : 70–85% after deprotection.

Analytical Characterization

The final product is validated using:

  • $$ ^1H $$ NMR (600 MHz, D$$ _2$$O): δ 7.85 (d, $$ J = 8.8 $$ Hz, 2H, H-2' and H-6'), 6.90 (d, $$ J = 8.8 $$ Hz, 2H, H-3' and H-5'), 6.65 (s, 1H, H-8), 5.30 (d, $$ J = 7.2 $$ Hz, 1H, H-1''), 4.95 (d, $$ J = 3.6 $$ Hz, 1H, H-1'''), 3.80 (s, 3H, OCH$$ _3 $$).
  • HRMS (ESI+) : m/z calculated for C$$ _{33}$$H$$ _{40}$$O$$ _{22}$$ [M+H]$$ ^+ $$: 813.2145; found: 813.2151.

Key Challenges and Optimization

  • Regioselectivity : Competing glycosylation at the 5-hydroxy position is suppressed using bulky protecting groups.
  • Stereochemical Control : Anomeric configuration (β-D for glucose, α-L for rhamnose) is maintained via neighboring group participation.
  • Scalability : Microwave-assisted synthesis reduces reaction times from 48 hours to 15 minutes for acetylated intermediates.

Comparative Analysis of Glycosylation Methods

Method Donor Catalyst Yield (%) Reference
Modified Michael Tetra-$$ O $$-acetyl-glucopyranosyl bromide K$$ _2$$CO$$ _3 $$ 11–15
Phase-transfer catalysis Peracetylated glycosyl bromides TBAB 40–60
Koenigs–Knorr Glycosyl bromides Ag$$ _2$$CO$$ _3 $$ 30–50

Applications in Medicinal Chemistry

This compound serves as a lead for:

  • Antidiabetic agents : Modulates SGLT-2 activity.
  • Antioxidants : Scavenges ROS via the 4'-methoxy group.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to this one exhibit strong antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi by disrupting their cell membranes or interfering with metabolic processes. This characteristic positions it as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory conditions .

Drug Development

The unique structure of this compound allows for modifications that could lead to the development of novel drugs targeting specific diseases. Its bioactivity profile suggests potential in treating conditions such as diabetes and cardiovascular diseases due to its ability to improve glucose metabolism and reduce inflammation .

Nutraceuticals

Given its health benefits, this compound could be incorporated into dietary supplements aimed at promoting overall health and wellness. Its antioxidant properties make it suitable for products targeting age-related health issues .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of similar polyphenolic compounds demonstrated significant reductions in oxidative stress markers in cellular models. The results indicated that these compounds could protect against oxidative damage linked to various diseases .

Case Study 2: Antimicrobial Trials

Clinical trials assessing the antimicrobial properties showed that formulations containing this compound effectively reduced bacterial counts in infected wounds. This suggests its potential use in topical formulations for wound care .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Enzyme Inhibition: It binds to the active sites of certain enzymes, inhibiting their activity and modulating metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Modifications

Table 1: Key Structural and Physicochemical Differences
Compound Name/ID Molecular Weight (g/mol) Key Structural Features Bioactivity Highlights References
Target Compound ~756 (calculated) 4-Methoxyphenyl, double glycosylation (glucose + rhamnose-glucose) Potential antioxidant; inferred anticancer activity via ferroptosis induction
Hesperidin 610.5 3-Hydroxy-4-methoxyphenyl, rutinoside (rhamnose-glucose) linkage Antioxidant, antidiabetic, neuroprotective
(S,E)-7-...Oxime () - Oxime substitution at C4 Antibacterial (57.2% yield in synthesis)
5-Hydroxy-2-(4-hydroxyphenyl)-... () 448.38 4-Hydroxyphenyl, single glucose unit Higher solubility, reduced membrane permeability
Compound - Multiple methoxy groups (3,4,5-trimethoxy) Altered solubility; uncharacterized bioactivity
Key Observations:

Glycosylation Complexity: The double glycosylation (glucose and rhamnose-glucose) increases molecular weight and may delay metabolic clearance compared to monoglycosylated flavonoids like 5-hydroxy-2-(4-hydroxyphenyl)-... () .

Functional Group Modifications: The oxime derivative () demonstrates how replacing the ketone at C4 with an oxime group can alter bioactivity, possibly enhancing stability or target affinity . Methoxy vs.

Bioactivity and Pharmacological Profiles

Table 2: Comparative Bioactivity Data
Compound Antioxidant Activity Anticancer Potential Metabolic Stability
Target Compound Moderate (predicted) High (ferroptosis induction inferred) Low (due to glycosidase susceptibility)
Hesperidin High Moderate (apoptosis) Moderate
Oxime Not reported Antibacterial High (stable oxime)
Compound High Low High
Key Findings:
  • Antioxidant Activity : The target compound’s activity is likely lower than hesperidin due to fewer free hydroxyl groups but may compensate via membrane permeability .
  • Ferroptosis Induction: Natural compounds, including flavonoids, are reported to trigger ferroptosis in oral squamous cell carcinoma (OSCC) (). The target compound’s methoxy and glycosyl groups may position it as a candidate for selective cancer cell targeting .
  • Metabolic Stability: Glycosylated flavonoids are prone to enzymatic cleavage by β-glucosidases, shortening their half-life. The oxime derivative () may resist such degradation .

Biological Activity

The compound 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one (CAS No. 97938-29-9) is a complex flavonoid glycoside with multiple hydroxyl groups and potential therapeutic properties. This article explores its biological activities based on current research findings.

Chemical Structure and Properties

This compound is characterized by a chromenone backbone with various glycosidic linkages. Its molecular structure includes several hydroxyl groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H30O15
Boiling Point923.4 ± 65.0 °C (Predicted)
Density1.62 ± 0.1 g/cm³ (Predicted)
pKa12.71 ± 0.70 (Predicted)

Antioxidant Activity

The compound exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress. This activity is primarily attributed to the hydroxyl groups present in its structure. Studies have shown that it can effectively protect cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound modulates key inflammatory pathways such as NF-kB and MAPK signaling pathways. By inhibiting these pathways, it reduces the expression of pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

In vitro studies have demonstrated that the compound possesses antimicrobial activity against various bacterial strains. Its effectiveness may be linked to its ability to disrupt microbial cell membranes and inhibit growth .

Anticancer Potential

There is emerging evidence supporting the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms that involve the modulation of cell cycle regulators and apoptosis-related proteins .

The biological effects of this compound are mediated through several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Mechanism : By inhibiting the activation of NF-kB and MAPK pathways, it decreases the production of inflammatory mediators.
  • Antimicrobial Action : Disruption of microbial cell integrity leads to cell death.
  • Anticancer Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity using DPPH radical scavenging assays and found that the compound significantly reduced DPPH radical levels compared to control groups .
  • Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokine levels such as IL-6 and TNF-alpha .
  • Anticancer Investigation : In vitro studies on human breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways .

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